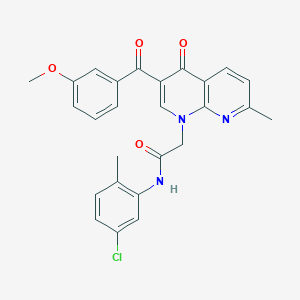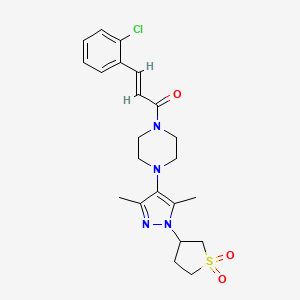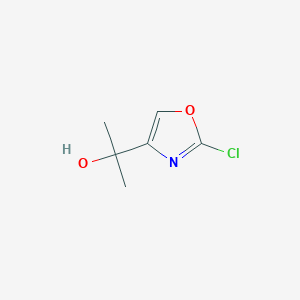
2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL” is a chemical compound with the CAS Number: 1393584-83-2 . Its IUPAC name is 2-(2-chlorooxazol-4-yl)propan-2-ol . The molecular weight of this compound is 161.59 .
Synthesis Analysis
The synthesis of oxazoles, which includes “2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL”, can be achieved through various methods. One such method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Another method involves the use of a quaternary ammonium hydroxide ion exchange resin to catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The InChI code for “2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL” is 1S/C6H8ClNO2/c1-6(2,9)4-3-10-5(7)8-4/h3,9H,1-2H3 .Chemical Reactions Analysis
Oxazoles, including “2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL”, can undergo various chemical reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Oxazoles can also be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL” include a molecular weight of 161.59 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The chemical compound 2-(2-Chloro-1,3-oxazol-4-yl)propan-2-ol has been investigated in various scientific research applications, focusing on its potential in synthesis and biological evaluation. One notable application involves the synthesis of 1,2,3-triazole derivatives through copper-catalyzed azide alkyne cycloaddition (CuAAc or click chemistry). These derivatives exhibit significant antifungal activity against Candida strains, highlighting the potential of halogen-substituted triazole compounds in developing new antifungal agents (Lima-Neto et al., 2012).
Catalytic Applications and Molecular Structure Analysis
The compound has also been explored for its catalytic applications and structural analysis. For instance, its derivatives have been synthesized and characterized, providing insights into molecular and electronic properties through Density Functional Theory (DFT) analysis (Román-Maldonado et al., 2017). This research underscores the versatility and potential of such compounds in catalysis and materials science.
Exploration in Coordination Chemistry
Additionally, the role of oxazoline and similar compounds in coordination chemistry has been extensively reviewed, with a focus on their use as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. These compounds offer a blend of versatility in ligand design, ease of synthesis, and the ability to modulate chiral centers near donor atoms, making them valuable in the field of coordination chemistry (Gómez et al., 1999).
Development of Antifungal Compounds
Further studies have synthesized novel derivatives of 2-(2-Chloro-1,3-oxazol-4-yl)propan-2-ol, showing high antifungal activity against Candida spp. strains, outperforming traditional antifungals like Itraconazole and Fluconazole. These findings suggest the promise of these derivatives in developing more effective antifungal therapies (Zambrano-Huerta et al., 2019).
Orientations Futures
The future directions for “2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL” and similar oxazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more efficient and sustainable synthesis methods could also be a focus of future research .
Propriétés
IUPAC Name |
2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2/c1-6(2,9)4-3-10-5(7)8-4/h3,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMNNPBCEDQYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC(=N1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-1,3-oxazol-4-YL)propan-2-OL | |
CAS RN |
1393584-83-2 |
Source


|
| Record name | 2-(2-chloro-1,3-oxazol-4-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

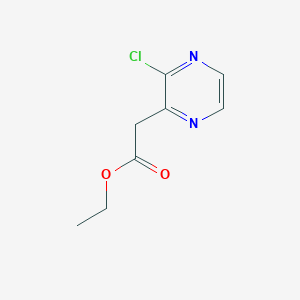
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid](/img/structure/B2710813.png)
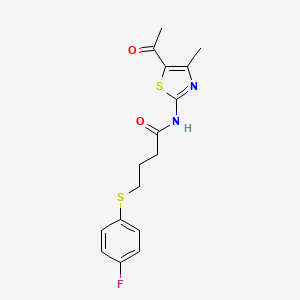
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2710815.png)
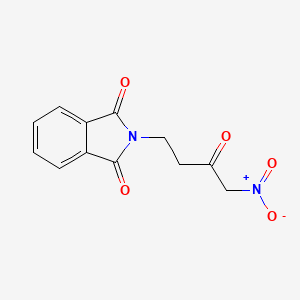
![N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2710820.png)
![6-(4-Fluorophenyl)-5H-triazolo[1,5-a]pyrazin-4-one](/img/structure/B2710821.png)
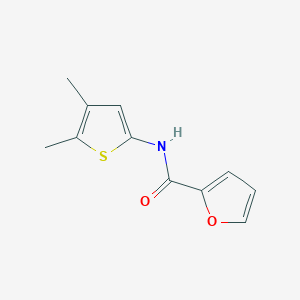
![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2710826.png)
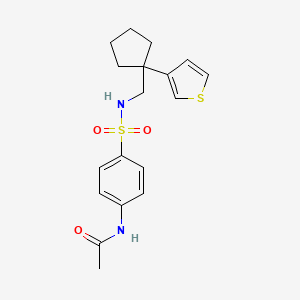
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2710829.png)

